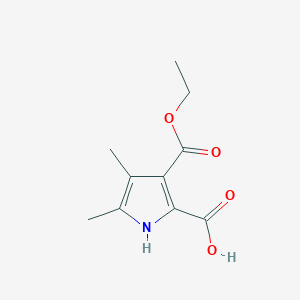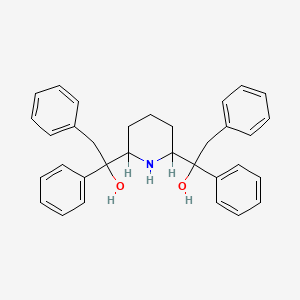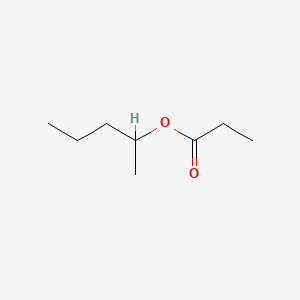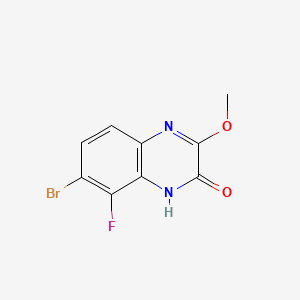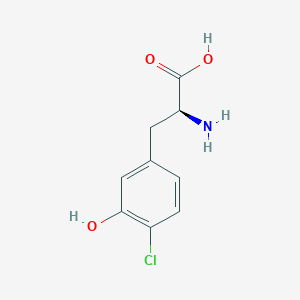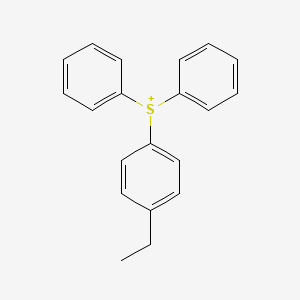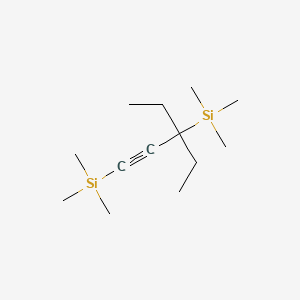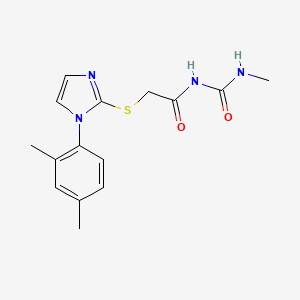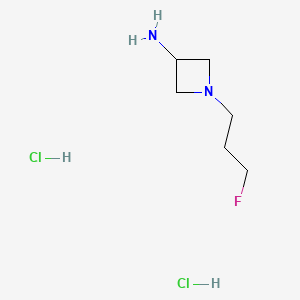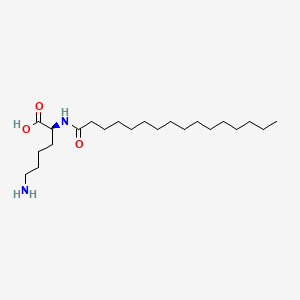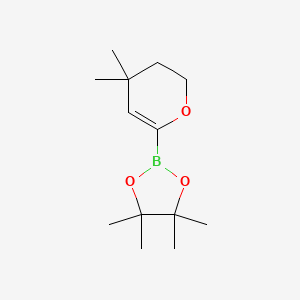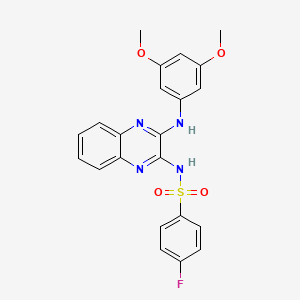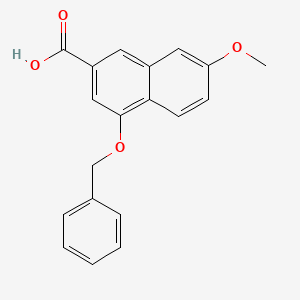
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both methoxy and phenylmethoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- typically involves multiple steps One common method starts with the nitration of naphthalene to form 2-nitronaphthalene This intermediate is then subjected to a series of reactions, including reduction, methylation, and carboxylation, to introduce the methoxy and carboxylic acid groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the phenylmethoxy group.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and phenylmethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the methoxy and phenylmethoxy groups.
7-Methoxy-2-naphthalenecarboxylic acid: Contains only the methoxy group.
4-Phenylmethoxy-2-naphthalenecarboxylic acid: Contains only the phenylmethoxy group.
Uniqueness
2-Naphthalenecarboxylic acid, 7-methoxy-4-(phenylmethoxy)- is unique due to the presence of both methoxy and phenylmethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C19H16O4 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
7-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-22-16-7-8-17-14(10-16)9-15(19(20)21)11-18(17)23-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21) |
Clé InChI |
WJEQUHMRCIOHRI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C=C1)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
